

LW1564: A Disubstituted Adamantyl Derivative Targeting Cancer Metabolism

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LW1564 is a novel, disubstituted adamantyl derivative that has emerged as a potent inhibitor of cancer cell growth. This technical guide delves into the core mechanisms of **LW1564**, focusing on its dual action as an inhibitor of mitochondrial respiration and a downregulator of the hypoxia-inducible factor (HIF)- 1α signaling pathway. Through a comprehensive review of existing literature, this document provides a detailed overview of the compound's mechanism of action, quantitative efficacy, and the experimental protocols utilized to elucidate its biological functions. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of **LW1564** as a promising therapeutic agent.

Introduction

Targeting the metabolic reprogramming of cancer cells is a rapidly advancing frontier in oncology research. Cancer cells often exhibit a heightened reliance on specific metabolic pathways to sustain their rapid proliferation and survival, particularly in the hypoxic tumor microenvironment. A key regulator of the cellular response to low oxygen is the transcription factor HIF-1. **LW1564** is a small molecule that has been identified as a significant inhibitor of HIF-1α accumulation and has demonstrated considerable anti-proliferative activity across a range of cancer cell lines.[1][2][3] This guide serves as a technical resource for professionals in



the field of drug development and cancer biology, providing a detailed examination of the molecular pharmacology of **LW1564**.

Chemical Properties and Structure

LW1564 is characterized by a disubstituted adamantyl core, a structural motif that contributes to its biological activity. The precise chemical structure of **LW1564** is C42H48F3N3O5, with a molecular weight of 731.84 g/mol .[4]

Mechanism of Action

The primary mechanism of action of **LW1564** involves the inhibition of mitochondrial respiration, which in turn leads to the suppression of HIF- 1α .[1][3][5] This multi-faceted mechanism is detailed below.

Inhibition of Mitochondrial Electron Transport Chain Complex I

LW1564 directly targets and inhibits Complex I of the mitochondrial electron transport chain (ETC).[1][2][5] This inhibition curtails the flow of electrons, leading to a significant reduction in the oxygen consumption rate (OCR) within cancer cells.[1]

Regulation of HIF-1α

Under normal oxygen conditions, the alpha subunit of HIF-1 is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation. In hypoxic conditions, this process is inhibited, allowing HIF-1 α to accumulate and activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

LW1564's inhibition of mitochondrial respiration increases the intracellular oxygen concentration, even under hypoxic conditions. This elevated oxygen level reactivates prolyl hydroxylases, leading to the degradation of HIF-1 α and the subsequent downregulation of its target genes, such as GLUT1, PDK1, and VEGF.[1][6]

Impact on Cellular Energetics and Metabolism



The inhibition of the ETC by **LW1564** results in a significant decrease in ATP production through oxidative phosphorylation.[1][5] This reduction in cellular ATP levels leads to an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2][4][5] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby inhibiting lipid synthesis.[2][5] Furthermore, AMPK activation downregulates the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][5][7]

Quantitative Data

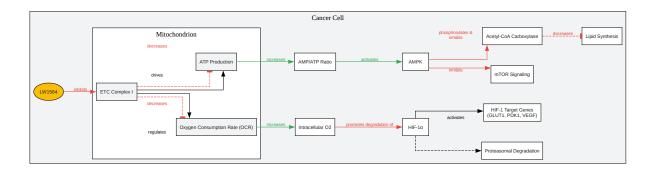
The following tables summarize the key quantitative data reported for **LW1564**.

Parameter	Cell Line	Value	Reference
IC50 (HIF-1α Activity)	HepG2	1.2 μΜ	[1][4][6]
Cell Line	Cancer Type	GI50 (μM)	Reference
Various Cancer Cell Lines	(e.g., HepG2, A549, HCT116)	0.4 - 4.6 μΜ	[4][8]
Normal Lung Fibroblasts (CCD- 34Lu)	Normal	> 20 μM	[8]
Normal Lung Fibroblasts (WI-38)	Normal	> 20 μM	[8]

Signaling Pathways and Experimental Workflows

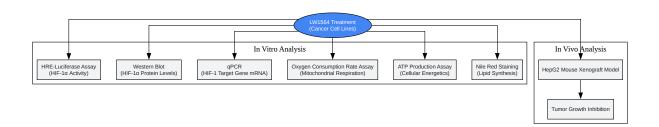
To visually represent the complex biological processes influenced by **LW1564**, the following diagrams have been generated using the DOT language.





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Caption: **LW1564** mechanism of action.





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